molecular formula C5H10O B1630923 (S)-(+)-4-Penten-2-ol CAS No. 55563-79-6

(S)-(+)-4-Penten-2-ol

Cat. No.: B1630923
CAS No.: 55563-79-6
M. Wt: 86.13 g/mol
InChI Key: ZHZCYWWNFQUZOR-YFKPBYRVSA-N
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Description

(S)-(+)-4-Penten-2-ol is an organic compound with the molecular formula C5H10O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest due to its unique structure, which includes both an alcohol group and a double bond, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-4-Penten-2-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-penten-2-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the hydroboration-oxidation of 4-pentene, which also yields this compound with good selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The choice of catalyst and reaction conditions is crucial to achieving high efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-4-Penten-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 4-penten-2-one.

    Reduction: The double bond can be reduced to form 4-pentanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

    Oxidation: 4-Penten-2-one

    Reduction: 4-Pentanol

    Substitution: 4-Chloropentene

Scientific Research Applications

(S)-(+)-4-Penten-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as a precursor in the biosynthesis of natural products.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(+)-4-Penten-2-ol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond. These functional groups allow it to participate in a variety of reactions, including nucleophilic substitution and electrophilic addition. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors in a stereospecific manner.

Comparison with Similar Compounds

    4-Penten-2-one: Similar structure but lacks the hydroxyl group.

    4-Pentanol: Similar structure but lacks the double bond.

    3-Penten-2-ol: Similar structure but with the double bond in a different position.

Uniqueness: (S)-(+)-4-Penten-2-ol is unique due to its combination of a chiral center, a hydroxyl group, and a double bond. This combination makes it particularly versatile in chemical synthesis and valuable in various research applications.

Properties

IUPAC Name

(2S)-pent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZCYWWNFQUZOR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426381
Record name (S)-(+)-4-Penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55563-79-6
Record name (S)-(+)-4-Penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-4-Penten-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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